Cas no 1805967-15-0 (Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its key structural features—an aminomethyl group, an iodine substituent, and a trifluoromethoxy moiety—enhance its reactivity and utility as a building block for complex molecule synthesis. The iodine atom facilitates cross-coupling reactions, while the trifluoromethoxy group improves metabolic stability and lipophilicity. The ester functionality allows further derivatization, making it valuable for medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for targeted modifications. High purity and well-defined characterization ensure reliable performance in synthetic workflows.
Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate structure
1805967-15-0 structure
Product Name:Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate
CAS No:1805967-15-0
MF:C9H8F3IN2O3
MW:376.071105003357
CID:4814151
Update Time:2025-08-03

Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate
    • Inchi: 1S/C9H8F3IN2O3/c1-17-8(16)4-2-6(18-9(10,11)12)15-7(13)5(4)3-14/h2H,3,14H2,1H3
    • InChI Key: KTUSBDWPJNUBEK-UHFFFAOYSA-N
    • SMILES: IC1C(CN)=C(C(=O)OC)C=C(N=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.4

Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090758-1g
Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate
1805967-15-0 97%
1g
$1,579.40 2022-04-01

Additional information on Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate

Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805967-15-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1805967-15-0, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including an iodine atom, an amine methyl group, and a trifluoromethoxy substituent, makes it a versatile building block for synthetic chemists.

The< strong>2-iodo moiety in the molecule is particularly noteworthy, as it serves as an excellent handle for further functionalization through cross-coupling reactions. These reactions are pivotal in constructing complex organic frameworks, which are often essential for achieving the desired pharmacological properties in drug candidates. The< strong>6-(trifluoromethoxy) group adds another layer of reactivity, influencing both the electronic properties and metabolic stability of the resulting compounds.

In recent years, there has been a surge in research focused on developing treatments for various diseases, including cancer and inflammatory disorders. Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate has emerged as a key intermediate in several high-profile synthetic strategies. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in tumor growth and progression.

The< strong>3-(aminomethyl) group provides a site for further derivatization, allowing chemists to introduce additional functionalities that can modulate the binding affinity and selectivity of drug candidates. This flexibility is particularly valuable in rational drug design, where subtle changes in molecular structure can significantly impact biological activity. The carboxylate moiety at the 4-position further enhances the compound's utility as it can participate in esterification reactions or serve as a precursor for amide bond formation.

Recent advancements in synthetic methodologies have highlighted the importance of this compound in medicinal chemistry. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the< strong>2-iodo position, leading to a diverse array of pyridine derivatives with enhanced pharmacological properties. These derivatives have shown promise in preclinical studies as potential treatments for neurological disorders and infectious diseases.

The< strong>trifluoromethoxy substituent is another critical feature that contributes to the compound's appeal. Fluoroalkyl groups are known to improve metabolic stability and oral bioavailability, making them highly sought after in drug development. The presence of this group in Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate thus enhances its potential as a precursor for next-generation therapeutics.

In conclusion, Methyl 3-(aminomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805967-15-0) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for the development of novel drugs targeting a wide range of diseases. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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